

# ZM241385 Selectivity Profile: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	ZM241385	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **ZM241385**, a potent and selective antagonist of the adenosine A2A receptor. The information herein is intended to support research and drug development efforts by providing detailed data on its binding affinities and functional activities, along with the experimental protocols used for their determination.

### Introduction

**ZM241385**, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4] [5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely utilized as a pharmacological tool to study the physiological and pathophysiological roles of the adenosine A2A receptor (A2AR). Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes make it an invaluable ligand for in vitro and in vivo studies. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological and experimental pathways.

### **Quantitative Selectivity Profile**

The selectivity of **ZM241385** is primarily defined by its differential binding affinity and functional antagonism at the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The following tables summarize the quantitative data from various studies.



Table 1: Binding Affinity of ZM241385 at Human

**Adenosine Receptors** 

Receptor Subtype	Preparation	Radioligand	Kı (nM)	Reference
A2A	HEK-293 cells	[ <sup>3</sup> H]-ZM241385	0.8	[4][6]
A1	CHO cells	[3H]-DPCPX	255	[4]
A2B	CHO cells	[³H]-DPX	50	[4]
A3	HEK-293 cells	<sup>125</sup> I-AB-MECA	>10,000	[4]

Table 2: Binding Affinity of ZM241385 at Rat Adenosine

Receptors

Receptor Subtype	Preparation	Radioligand	pIC <sub>50</sub>	Kı (nM)	Reference
A2A	Rat Striatum Membranes	[ <sup>3</sup> H]- CGS21680	-	0.35	
A1	Rat Cerebral Cortex Membranes	[³H]-R-PIA	5.69	~2042	_
A3	Cloned Rat A3 in CHO cells	<sup>125</sup> I-AB- MECA	3.82	~151356	•

Note:  $pIC_{50}$  is the negative logarithm of the half maximal inhibitory concentration.  $K_i$  values are calculated from  $IC_{50}$  values and provide a measure of binding affinity.

### **Table 3: Functional Antagonist Activity of ZM241385**



Receptor Subtype	Tissue/Cell Preparation	Agonist	Assay	pA <sub>2</sub> / IC <sub>50</sub> (nM)	Reference
A2A	Guinea-pig Langendorff heart	CGS21680	Vasodilation	9.02 (pA <sub>2</sub> )	
A2B	Guinea-pig aorta	Adenosine	Relaxation	7.06 (pA <sub>2</sub> )	
A1	Guinea-pig atria	2-CADO	Bradycardia	5.95 (pA <sub>2</sub> )	•
A2A	G protein- mediated	-	cAMP assay	54 (IC <sub>50</sub> )	[6]

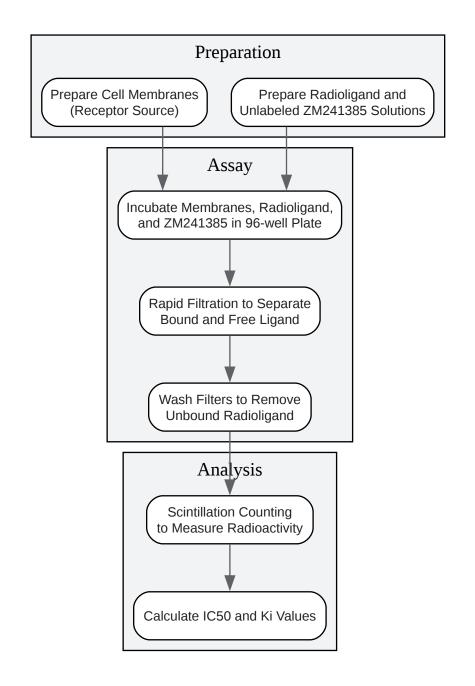
Note: The pA<sub>2</sub> value is a measure of the potency of an antagonist. A higher pA<sub>2</sub> value indicates greater potency.

# Signaling Pathways Adenosine A2A Receptor Signaling

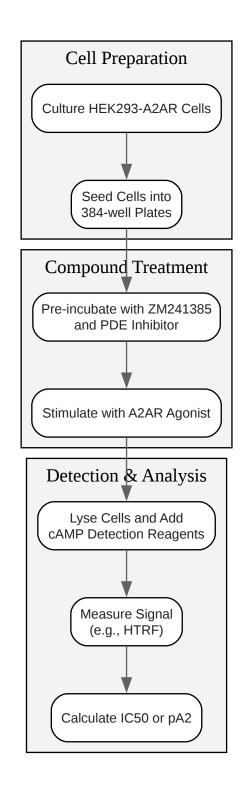
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. **ZM241385**, as a competitive antagonist, blocks the binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade.











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